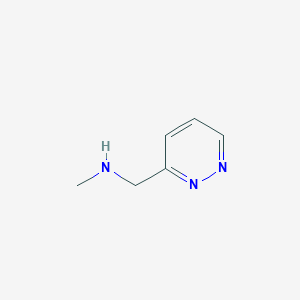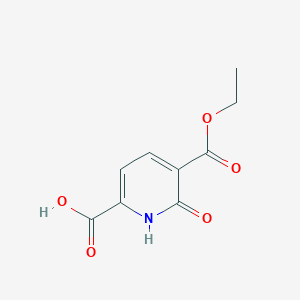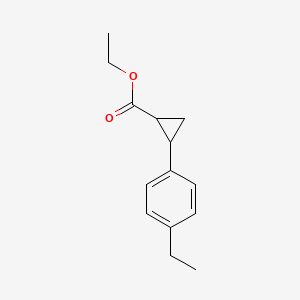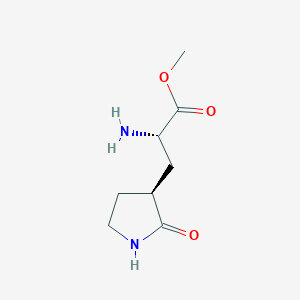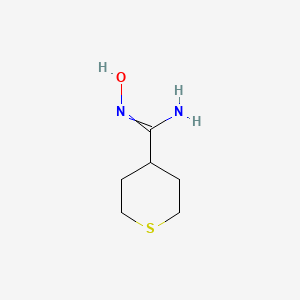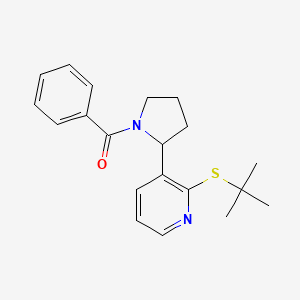
2-(4-Chlorophenyl)ethenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)ethene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H6ClFO2S. It is characterized by the presence of a chlorophenyl group attached to an ethene backbone, which is further connected to a sulfonyl fluoride group. This compound is known for its applications in various chemical reactions and research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride typically involves the reaction of 4-chlorobenzaldehyde with a sulfonyl fluoride reagent under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation Reactions: The ethene backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of sulfonamides.
Applications De Recherche Scientifique
2-(4-chlorophenyl)ethene-1-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)ethene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways. The molecular targets include serine proteases and other enzymes with nucleophilic active sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-chlorophenyl)ethene-1-sulfonyl chloride
- 2-(4-chlorophenyl)ethene-1-sulfonamide
- 2-(4-chlorophenyl)ethene-1-sulfonic acid
Uniqueness
2-(4-chlorophenyl)ethene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications requiring selective reactivity and resistance to hydrolysis.
Propriétés
Formule moléculaire |
C8H6ClFO2S |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethenesulfonyl fluoride |
InChI |
InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
Clé InChI |
UVUNWXQELONMGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)
